3-(9H-Carbazol-9-yl)benzohydrazide

Description

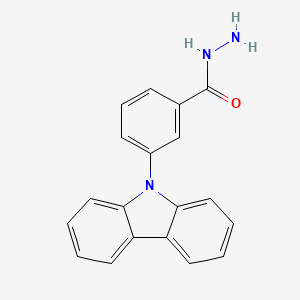

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-carbazol-9-ylbenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O/c20-21-19(23)13-6-5-7-14(12-13)22-17-10-3-1-8-15(17)16-9-2-4-11-18(16)22/h1-12H,20H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFOAKJAPAZZRKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Carbazole Based Organic Compounds

The carbazole (B46965) moiety, a tricyclic aromatic heterocycle, is a cornerstone in the field of materials science and medicinal chemistry. rsc.orgresearchgate.net Its rigid, planar structure and electron-rich nature impart a unique set of properties that are highly sought after in functional organic compounds.

Key Properties of the Carbazole Moiety:

Electronic and Optical Properties: Carbazole is renowned for its excellent hole-transporting capabilities, high thermal and electrochemical stability, and strong luminescence (often in the blue region of the spectrum). researchgate.netnih.gov These characteristics make carbazole-containing materials prime candidates for use in organic electronic devices. ontosight.ai

Functionalization: The carbazole structure can be readily functionalized at several positions, most commonly at the N-9 nitrogen atom and the C-3 and C-6 positions on the aromatic rings. researchgate.netnih.gov This allows for the precise tuning of the molecule's electronic and physical properties. For instance, attaching different groups to the nitrogen atom can alter solubility and molecular packing, while substitution on the benzene (B151609) rings can modify the energy levels (HOMO/LUMO) and photophysical behavior. researchgate.net

Applications in Materials Science: Due to these favorable properties, carbazole derivatives are extensively used as building blocks for a variety of optoelectronic applications, including:

Organic Light-Emitting Diodes (OLEDs), where they can function as host materials, charge transporters, or emitters. rsc.orgontosight.ai

Organic Photovoltaics (OPVs) and solar cells. nih.gov

Photocatalysts and organic semiconductors. rsc.orgresearchgate.net

The specific placement of the benzohydrazide (B10538) group at the 3-position of the carbazole core in 3-(9H-Carbazol-9-yl)benzohydrazide is significant. This position allows for the extension of the conjugated π-system of the carbazole ring through the benzoyl group, a strategy often employed to modulate the optoelectronic properties of the final molecule. ub.edu

Significance of the Hydrazide Moiety in Functional Molecule Design

The hydrazide functional group, -CONHNH₂, is a highly valuable and reactive component in the design of complex functional molecules. Its incorporation into the 3-(9H-Carbazol-9-yl)benzohydrazide structure is not merely an arbitrary linkage but a deliberate choice that opens up a wealth of synthetic and functional possibilities.

Versatility of the Hydrazide Group:

Synthetic Hub: The hydrazide moiety is a versatile precursor, or synthon, for the synthesis of a wide array of heterocyclic compounds. globalresearchonline.net The terminal -NH₂ group is nucleophilic and readily undergoes condensation reactions, most notably with aldehydes and ketones to form stable hydrazone linkages (-C=N-NH-CO-). uobaghdad.edu.iqresearchgate.net This reaction provides a straightforward method for assembling large, complex molecules and creating diverse chemical libraries for screening purposes.

Biological Activity: The hydrazide-hydrazone scaffold is a well-known pharmacophore, a molecular feature responsible for a drug's pharmacological activity. mdpi.com Compounds containing this motif have demonstrated a broad spectrum of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov

Supramolecular Chemistry: The amide (–CONH–) portion of the hydrazide group contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This allows hydrazide-containing molecules to form predictable intermolecular hydrogen bonds, influencing crystal packing, molecular self-assembly, and the stability of materials like liquid crystals. mdpi.comnih.gov

The combination of the carbazole (B46965) and hydrazide moieties in one molecule creates a bifunctional platform. The carbazole unit provides the core electronic and photophysical properties, while the hydrazide unit offers a reactive site for further chemical elaboration and introduces features known to be important for biological interactions.

| Molecular Component | Key Structural Features | Significance in Molecular Design |

|---|---|---|

| Carbazole | Tricyclic, aromatic, planar, electron-rich heterocycle | Provides hole-transport properties, thermal stability, and luminescence; core for optoelectronic materials. researchgate.netnih.gov |

| Benzohydrazide (B10538) | Contains a reactive -CONHNH₂ group | Acts as a versatile synthetic precursor for derivatives (e.g., hydrazones); known pharmacophore for biological activity; facilitates hydrogen bonding. mdpi.comnih.gov |

Overview of Contemporary Research Directions for the Compound

Synthetic Routes to this compound

The synthesis of this compound typically begins with its corresponding carboxylic acid, 3-(9H-carbazol-9-yl)benzoic acid. This precursor undergoes transformation into a more reactive intermediate, such as an acid chloride or an ester, which is then reacted with hydrazine (B178648) to yield the desired product.

Nucleophilic Addition-Elimination Reactions from Precursors

A direct and efficient method for preparing hydrazides is through the nucleophilic acyl substitution of an acid chloride. rsc.org This pathway involves two main steps: the conversion of the carboxylic acid to an acid chloride, followed by its reaction with hydrazine.

The initial step is the activation of 3-(9H-carbazol-9-yl)benzoic acid by converting its hydroxyl group into a better leaving group. This is commonly achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgchemguide.co.uk The reaction with thionyl chloride, for instance, produces the highly reactive 3-(9H-carbazol-9-yl)benzoyl chloride, with gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). youtube.com

The resulting acid chloride is then subjected to a nucleophilic addition-elimination reaction with hydrazine (H₂N-NH₂). The lone pair of electrons on one of the nitrogen atoms in hydrazine attacks the electrophilic carbonyl carbon of the acid chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A final deprotonation step by another hydrazine molecule yields this compound and hydrazinium (B103819) chloride. researchgate.net This method is highly effective due to the high reactivity of acid chlorides. rsc.org

Hydrazide Formation via Hydrazine Hydrate (B1144303) Treatment

A more common and often milder alternative to the acid chloride route is the hydrazinolysis of a corresponding ester. nih.govglobalresearchonline.net This method is widely employed for the synthesis of various carbazole hydrazides. uomosul.edu.iq The process begins with the conversion of 3-(9H-carbazol-9-yl)benzoic acid to its methyl or ethyl ester, typically through Fischer esterification, which involves refluxing the acid in the corresponding alcohol (methanol or ethanol) with a catalytic amount of strong acid.

The synthesized ester, for example, methyl 3-(9H-carbazol-9-yl)benzoate, is then treated with hydrazine hydrate (H₂N-NH₂·H₂O). The reaction is typically carried out by refluxing the mixture in a suitable solvent, most commonly ethanol (B145695). nih.govglobalresearchonline.net In this nucleophilic acyl substitution reaction, hydrazine hydrate acts as the nucleophile, attacking the carbonyl carbon of the ester. This leads to the displacement of the alkoxy group (e.g., methoxide (B1231860) or ethoxide) and the formation of the stable this compound, which often precipitates from the solution upon cooling. This method is advantageous as it avoids the use of harsh chlorinating agents and is generally high-yielding. nih.gov

Table 1: Comparison of Primary Synthetic Routes

| Route | Precursor | Reagents | Key Advantages |

|---|---|---|---|

| Nucleophilic Addition-Elimination | 3-(9H-Carbazol-9-yl)benzoic acid | 1. SOCl₂ or (COCl)₂2. H₂N-NH₂ | High reactivity, fast reaction times. |

| Hydrazine Hydrate Treatment | Methyl/Ethyl 3-(9H-carbazol-9-yl)benzoate | H₂N-NH₂·H₂O, Ethanol | Milder conditions, avoids harsh reagents, often high-yielding. nih.gov |

Derivatization Strategies and Scaffold Modifications

This compound is a valuable building block due to the reactive nature of the hydrazide functional group (-CONHNH₂). This group allows for a variety of chemical transformations, including cyclization and condensation reactions, to generate novel heterocyclic structures with potential applications in medicinal chemistry and material science.

Formation of Oxadiazole Derivatives

The hydrazide moiety is a key precursor for the synthesis of 1,3,4-oxadiazoles, a class of five-membered heterocycles known for a wide spectrum of biological activities. core.ac.ukijper.org Several methods exist to convert this compound into oxadiazole derivatives.

One common strategy involves reacting the hydrazide with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide. This initially forms a potassium dithiocarbazate salt, which upon heating undergoes cyclization with the elimination of hydrogen sulfide (B99878) to yield 5-(3-(9H-carbazol-9-yl)phenyl)-1,3,4-oxadiazole-2-thiol.

Another versatile method is the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. This involves a two-step process where the hydrazide is first acylated with a substituted aromatic acid chloride to form a 1,2-diacylhydrazine intermediate. This intermediate is then subjected to dehydrative cyclization using reagents such as phosphorus oxychloride (POCl₃), which removes a molecule of water to facilitate the formation of the oxadiazole ring. ijper.orgorganic-chemistry.org An alternative approach is the oxidative cyclization of N-acyl hydrazones (discussed below) using reagents like iodine or iron(III) chloride. organic-chemistry.orgresearchgate.net

Synthesis of N-Acyl Hydrazone Derivatives

One of the most fundamental reactions of hydrazides is their condensation with carbonyl compounds. This compound readily reacts with a wide range of aldehydes and ketones to form N-acyl hydrazones, also known as Schiff bases. nih.govekb.eg These reactions are typically carried out by refluxing the hydrazide with the carbonyl compound in a solvent like ethanol, often with a few drops of glacial acetic acid acting as a catalyst. nih.gov

The resulting N-acyl hydrazones are characterized by the -C(O)NHN=CH- functional group. researchgate.net These compounds are not only important for their own biological activities but also serve as crucial intermediates for the synthesis of other heterocyclic systems, such as 1,3,4-oxadiazoles and pyrazoles. uomosul.edu.iqresearchgate.net

Table 2: Examples of N-Acyl Hydrazone Derivatives from this compound

| Aldehyde Reactant | Resulting N-Acyl Hydrazone Derivative |

|---|---|

| Benzaldehyde | N'-(Benzylidene)-3-(9H-carbazol-9-yl)benzohydrazide |

| 4-Chlorobenzaldehyde | N'-(4-Chlorobenzylidene)-3-(9H-carbazol-9-yl)benzohydrazide |

| 4-Methoxybenzaldehyde | N'-(4-Methoxybenzylidene)-3-(9H-carbazol-9-yl)benzohydrazide |

| 2-Hydroxybenzaldehyde | N'-(2-Hydroxybenzylidene)-3-(9H-carbazol-9-yl)benzohydrazide |

Cyclocondensation Reactions for Heterocyclic Annulation

The this compound scaffold is an excellent substrate for cyclocondensation reactions to build more complex, fused heterocyclic systems. These reactions typically involve the reaction of the hydrazide with a molecule containing two electrophilic centers, leading to a ring-closing reaction.

A prominent example is the Knorr pyrazole (B372694) synthesis, where the hydrazide reacts with a 1,3-dicarbonyl compound, such as acetylacetone (B45752) (2,4-pentanedione). beilstein-journals.org The reaction proceeds through the initial formation of a hydrazone by condensation of the hydrazide with one of the carbonyl groups. This is followed by an intramolecular cyclization, where the remaining amide nitrogen attacks the second carbonyl group, and subsequent dehydration to yield a highly substituted pyrazole ring attached to the carbazole framework. researchgate.netuobaghdad.edu.iq Similarly, reactions with other bifunctional reagents like β-ketoesters or hydrazonoyl chlorides can lead to the formation of various five- and six-membered heterocyclic rings, including pyrazolones and triazines. beilstein-journals.orgresearchgate.net

Advanced Synthetic Techniques and Optimization (e.g., Microwave-Assisted Synthesis)

The preparation of carbazole hydrazide derivatives, including analogues of this compound, has been significantly advanced by the adoption of modern synthetic techniques. While conventional methods often require prolonged reaction times and high temperatures, microwave-assisted synthesis has emerged as a powerful tool for accelerating these transformations.

Microwave irradiation offers a rapid and efficient method for the synthesis of N-alkylated carbazoles and their derivatives. researchgate.net This technique can dramatically reduce reaction times, often from hours to minutes, while providing comparable or even improved yields. researchgate.net For instance, the synthesis of 9H-carbazoles has been achieved in a one-pot fashion using microwave-assisted palladium-catalyzed tandem reactions, highlighting the potential for rapid and efficient construction of the carbazole core. organic-chemistry.org The optimized conditions for such reactions often involve the use of a suitable base, such as cesium carbonate (Cs₂CO₃), in a high-boiling point solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures, for example, 180°C for 25 minutes. organic-chemistry.org

While a specific microwave-assisted synthesis for this compound is not extensively detailed in the literature, the principles can be extrapolated from the synthesis of related structures. The key step, the hydrazinolysis of the corresponding methyl or ethyl benzoate (B1203000), can likely be accelerated under microwave irradiation. This would involve heating a mixture of the ester and hydrazine hydrate in a suitable solvent, such as ethanol or isopropanol, in a sealed microwave reactor. The optimization of such a procedure would involve screening reaction times, temperatures, and solvent systems to maximize the yield and purity of the desired benzohydrazide (B10538).

The synthesis of related carbazole hydrazides, such as 2-(9H-carbazol-9-yl)acetohydrazide, typically involves the reaction of the corresponding ethyl acetate (B1210297) derivative with hydrazine hydrate. nih.gov This reaction is often carried out under reflux in ethanol for several hours. nih.gov The application of microwave heating to this step could significantly shorten the reaction time.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Conditions | Product | Yield | Reference |

| 9H-Carbazole | Ethyl bromoacetate | NaH | DMF | Room temp, 24h | Ethyl 2-(9H-carbazol-9-yl)acetate | 93% | nih.gov |

| Ethyl 2-(9H-carbazol-9-yl)acetate | Hydrazine hydrate | - | Ethanol | Reflux, 12h | 2-(9H-Carbazol-9-yl)acetohydrazide | - | nih.gov |

| Ethyl 3-(9H-carbazol-9-yl)propanoate | Hydrazine | - | Ethanol | Reflux, 5h | 3-(9H-Carbazol-9-yl)propanehydrazide | 76% | globalresearchonline.net |

| Anilines | 1,2-Dihaloarenes | Palladium nanocatalyst, Cs₂CO₃ | DMSO | Microwave, 180°C, 25 min | 9H-Carbazoles | High | organic-chemistry.org |

Mechanistic Studies of Synthetic Pathways

The formation of this compound from its corresponding ester, methyl 3-(9H-carbazol-9-yl)benzoate, proceeds through a well-established nucleophilic acyl substitution mechanism. This reaction is a classical method for the preparation of hydrazides from esters.

The key steps of the mechanism are as follows:

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on one of the nitrogen atoms of hydrazine (H₂N-NH₂) on the electrophilic carbonyl carbon of the benzoate ester. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton transfer likely occurs from the newly attached nitrogen atom to the oxygen atom of the original ester group, facilitated by the solvent or other molecules in the reaction mixture. This makes the alkoxy group (e.g., -OCH₃) a better leaving group.

Elimination of the Leaving Group: The tetrahedral intermediate then collapses, reforming the carbonyl double bond and expelling the alkoxide ion (e.g., CH₃O⁻) as the leaving group.

Protonation of the Leaving Group: The expelled alkoxide ion is a strong base and is subsequently protonated by the newly formed hydrazide or another proton source in the medium to form the corresponding alcohol (e.g., methanol).

This nucleophilic addition-elimination sequence is a fundamental transformation in organic chemistry and is the basis for the synthesis of many acyl derivatives. The reaction is typically driven to completion by using an excess of hydrazine hydrate and often by heating the reaction mixture to increase the reaction rate. The formation of the stable hydrazide product provides the thermodynamic driving force for the reaction. The synthesis of analogous compounds like 2-(9H-carbazol-9-yl)acetohydrazide and 3-(9H-carbazol-9-yl)propanehydrazide follows the same mechanistic pathway. globalresearchonline.net

Based on a comprehensive search of available scientific literature, detailed experimental data for the advanced spectroscopic characterization and structural elucidation of the specific compound this compound is not publicly available.

Extensive searches were conducted to locate ¹H NMR, ¹³C NMR, 2D NMR, deuterium (B1214612) exchange, and high-resolution mass spectrometry (HRMS) data for this compound. However, the search results consistently provided information for structurally related but distinct molecules, such as 3-(9H-carbazol-9-yl)propanehydrazide and 2-(9H-carbazol-9-yl)acetohydrazide. These compounds differ in the linker between the carbazole and benzohydrazide moieties, which significantly alters their spectroscopic properties.

Therefore, the requested article, which must strictly adhere to the provided outline and focus solely on this compound, cannot be generated at this time due to the absence of the necessary primary scientific data.

Mass Spectrometry (MS)

Ionization Techniques for Molecular Weight Determination (e.g., ESI-MS, APCI-MS)

The precise molecular weight of this compound has been determined through its chemical formula, C₁₉H₁₅N₃O. nih.gov Soft ionization mass spectrometry techniques such as Electrospray Ionization (ESI-MS) or Atmospheric Pressure Chemical Ionization (APCI-MS) are ideal for determining the molecular weight of such polar, non-volatile compounds with minimal fragmentation.

In a typical ESI-MS analysis in positive ion mode, the compound would be expected to be protonated to form the molecular ion [M+H]⁺. Given the calculated molar mass of 301.34 g/mol , the expected mass-to-charge ratio (m/z) for this ion would be approximately 302.35. nih.gov Depending on the solvent system and analytical conditions, other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, might also be observed at higher m/z values. These techniques confirm the molecular weight and elemental composition, providing crucial validation of the compound's identity.

Table 1: Expected ESI-MS Data for this compound

| Ion Species | Expected m/z |

|---|---|

| [M+H]⁺ | ~302.35 |

| [M+Na]⁺ | ~324.33 |

| [M+K]⁺ | ~340.43 |

| [2M+H]⁺ | ~603.69 |

Note: The data in this table is theoretical and based on the compound's chemical formula.

Infrared (IR) Spectroscopy and Vibrational Analysis

While a specific, published experimental IR spectrum for this compound is not available in the reviewed literature, the expected vibrational frequencies can be predicted based on its constituent functional groups. Infrared spectroscopy is a powerful tool for identifying the characteristic bond vibrations within a molecule.

The structure contains several key functional groups: a secondary amide (part of the hydrazide), N-H bonds of the hydrazide, a carbonyl group (C=O), and the carbazole and benzene (B151609) ring systems. The carbazole moiety itself has characteristic aromatic C-H and C=C stretching vibrations. The hydrazide group is expected to show distinct N-H stretching bands, typically in the region of 3200-3400 cm⁻¹, and a strong carbonyl (amide I band) absorption around 1650-1680 cm⁻¹. The C-N stretching vibrations and N-H bending (amide II band) would also be present.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| Hydrazide N-H | 3200-3400 | Stretching |

| Aromatic C-H | 3000-3100 | Stretching |

| Carbonyl C=O | 1650-1680 | Stretching (Amide I) |

| Aromatic C=C | 1450-1600 | Stretching |

| Amide N-H | 1510-1550 | Bending (Amide II) |

| C-N | 1200-1350 | Stretching |

Note: This table represents expected frequency ranges for the functional groups present and is not based on an experimental spectrum of the title compound.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The electronic absorption properties of this compound are dictated by the chromophores within its structure, primarily the carbazole and the 3-substituted benzoyl moieties. Experimental UV-Vis absorption data for this specific compound is not detailed in the available literature. However, the expected characteristics can be inferred from the behavior of related carbazole derivatives.

The carbazole unit typically exhibits strong absorption bands in the UV region. These correspond to π-π* electronic transitions within the aromatic system. Generally, carbazole and its simple derivatives show characteristic absorption maxima around 295 nm, 327 nm, and often between 340 and 360 nm. aun.edu.eg The presence of the benzoyl group attached to the carbazole nitrogen at the 3-position of the benzene ring would likely result in a complex spectrum with multiple overlapping bands, reflecting the electronic transitions of both major chromophoric systems.

Fluorescence Spectroscopy and Luminescence Properties

Carbazole and its derivatives are well-known for their luminescence properties, often exhibiting strong fluorescence in the blue region of the electromagnetic spectrum. globalresearchonline.net The fluorescence arises from the radiative decay from the first excited singlet state to the ground state (S₁ → S₀).

Specific experimental fluorescence data for this compound, including emission maxima (λem), quantum yields, and fluorescence lifetimes, are not present in the surveyed scientific literature. However, based on analogous structures, it is highly probable that this compound is fluorescent. For instance, some 9-substituted carbazole derivatives are known to emit in the range of 350-500 nm. The exact emission wavelength and intensity would be sensitive to solvent polarity and the specific electronic coupling between the carbazole fluorophore and the benzohydrazide substituent. The hydrazide group could potentially influence the luminescence through intramolecular charge transfer (ICT) processes or by providing sites for hydrogen bonding, which can affect the excited state dynamics.

X-ray Crystallography for Solid-State Structural Analysis

A definitive single-crystal X-ray structure for this compound has not been reported in the examined literature. Therefore, precise experimental data on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions are not available.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-(9H-carbazol-9-yl)propanehydrazide |

| 9H-Carbazole |

| 3-(phenylethynyl)-9H-carbazole |

| 9-benzyl-9H-carbazole |

| 3-(9H-carbazol-9-yl)-N'-[(E)-4-chloro-benzyl-idene]propano-hydrazide |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to model the properties of 3-(9H-Carbazol-9-yl)benzohydrazide at the molecular level. These methods allow for a detailed examination of its conformational preferences, electronic structure, and the correlation between theoretical and experimental spectroscopic data.

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and conformational landscape of molecules. For carbazole-based compounds, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), provide reliable structural parameters. researchgate.net

In related carbazole (B46965) structures, the carbazole ring system itself is found to be nearly planar. nih.govaun.edu.eg For instance, in a dibutylbicarbazole derivative, the maximum deviation from planarity within the carbazole ring was only 0.041 Å. nih.gov The key structural parameter in this compound would be the dihedral angle between the plane of the carbazole moiety and the phenyl ring. In similar structures where two carbazole systems are linked by a central phenyl ring, these dihedral angles can vary significantly depending on substitution and crystal packing forces, with observed angles ranging from 49.1° to 84.0° in different molecules within the same crystal. nih.gov DFT calculations on carbazole derivatives consistently show a non-coplanar arrangement between the carbazole and adjacent aromatic rings to minimize steric hindrance. icm.edu.pl This twisting influences the degree of electronic communication between the carbazole donor and the benzohydrazide (B10538) acceptor group.

The electronic properties of carbazole derivatives are largely defined by their frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap (Eg) are crucial for determining the molecule's charge transport capabilities and optical properties. researchgate.net

Carbazole is a well-known electron-donating group, and arylation at the 9-position, as in this compound, tends to lower the HOMO energy level, which can be advantageous for creating materials with wide band gaps. nankai.edu.cn In donor-acceptor molecules based on carbazole, the HOMO is typically localized on the electron-rich carbazole unit, while the LUMO is situated on the electron-accepting portion of the molecule. nankai.edu.cnscispace.com The benzohydrazide moiety would serve as the acceptor in this case.

The HOMO-LUMO gap is a key indicator of chemical stability; a larger gap suggests higher kinetic stability. researchgate.net Theoretical calculations for various carbazole derivatives show that the energy gap can be tuned by modifying the acceptor group or the conjugation bridge. nankai.edu.cn

Below is a table summarizing calculated HOMO, LUMO, and energy gap values for several related carbazole-based compounds, illustrating the typical energy ranges.

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) | Source |

| Carbazole/Pyridine Derivative (CzPyCN) | -5.77 | -2.75 | 3.02 | rsc.org |

| Carbazole/Benzothiadiazole Derivative | -5.59 | -2.17 | 3.42 | nankai.edu.cn |

| Carbazole/α-carboline Derivative (CbPyCN) | -5.58 | -2.38 | 3.22 | rsc.org |

| N-phenylcarbazole Derivative | -5.74 | -2.48 | 3.26 | scispace.com |

This table presents data from analogous compounds to provide a representative range for carbazole-based systems.

DFT calculations are highly effective in predicting spectroscopic data, which can then be correlated with experimental results to confirm the molecular structure.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts for carbazole derivatives generally show a strong correlation with experimental values. researchgate.netglobalresearchonline.net For instance, in the related compound 3-(9H-carbazol-9-yl)propanehydrazide, the protons of the carbazole ring are predicted and observed in the aromatic region (δ 7.3-8.6 ppm), while the hydrazide NH and NH2 protons appear downfield (δ 9.4 and 4.3 ppm, respectively). globalresearchonline.net

IR Spectroscopy: Infrared (IR) vibrational frequencies can also be computed. These theoretical spectra help in the assignment of experimental IR bands. For a hydrazide derivative, key vibrational modes include N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide group (around 1660 cm⁻¹), and aromatic C-H stretching (above 3000 cm⁻¹). globalresearchonline.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate UV-Vis absorption spectra. researchgate.net Carbazole-containing polymers typically exhibit absorption bands corresponding to π–π* transitions below 400 nm. mdpi.com The introduction of donor-acceptor character can lead to additional intramolecular charge transfer (ICT) bands at longer wavelengths.

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool for visualizing the charge distribution on a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials.

For a molecule like this compound, the MEP map would reveal specific regions of interest:

Red/Yellow Regions (Negative Potential): These areas are electron-rich and represent likely sites for electrophilic attack. The most negative potential is expected to be localized around the carbonyl oxygen atom of the hydrazide group due to the presence of lone pairs and its high electronegativity.

Blue Regions (Positive Potential): These electron-deficient areas are susceptible to nucleophilic attack. The most positive potential would be found on the hydrogen atoms of the hydrazide group (-NH-NH2), making them acidic protons. researchgate.net

Green Regions (Neutral Potential): These areas, typically the carbazole and phenyl rings, represent regions of relatively neutral electrostatic potential.

The MEP analysis for a similar carbazole Schiff base derivative confirmed these general features, highlighting the electrophilic and nucleophilic centers which are crucial for understanding the molecule's intermolecular interactions and reactivity. researchgate.net

Topological Analysis of Electron Density (e.g., AIM Theory)

The Quantum Theory of Atoms in Molecules (AIM) is a sophisticated method for analyzing the topology of the electron density to characterize chemical bonding. It involves locating bond critical points (BCPs) and analyzing their properties (like electron density and its Laplacian) to determine the nature of atomic interactions, whether they are shared (covalent) or closed-shell (ionic, van der Waals, hydrogen bonds).

For this compound, an AIM analysis could precisely characterize the C-N, C-C, C=O, and N-N bonds. It would also be instrumental in identifying and quantifying non-covalent interactions, such as potential intramolecular hydrogen bonding between the N-H proton of the hydrazide and the carbazole system, which could influence the molecule's preferred conformation. However, specific AIM studies on this compound or its very close analogues are not available in the reviewed literature.

Computational Studies of Reaction Mechanisms and Energetics

Computational chemistry can be used to model the reaction pathways for the synthesis of this compound and its derivatives. DFT calculations allow for the determination of the geometries and energies of reactants, transition states, and products.

The synthesis of carbazole-based hydrazides typically involves the reaction of a carbazole-substituted ester with hydrazine (B178648) hydrate (B1144303). globalresearchonline.net A computational study of this reaction could elucidate the nucleophilic attack of the hydrazine on the ester's carbonyl carbon, mapping the energy profile of the tetrahedral intermediate and the subsequent elimination of the alcohol to form the hydrazide. Such studies provide insights into the reaction's feasibility, kinetics, and thermodynamics. For example, computational modeling of the synthesis of related heterocyclic systems has been used to understand the energetics of cyclization and substitution reactions. mdpi.commdpi.com These studies help rationalize experimental outcomes and can guide the optimization of reaction conditions.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. In the context of this compound, MD simulations can provide profound insights into its conformational flexibility and its interactions with surrounding solvent molecules. These simulations solve Newton's equations of motion for a system of atoms, offering a view of the molecule's movements, from bond vibrations to large-scale conformational changes.

The conformational landscape of this compound is of particular interest due to the rotatable bonds connecting the carbazole, phenyl, and hydrazide moieties. The relative orientations of these groups are not static and can fluctuate, which can significantly impact the molecule's properties and its interactions with biological targets. MD simulations allow for the exploration of these different conformations and the energy barriers between them.

Furthermore, the behavior of this compound in different solvent environments is crucial for understanding its solubility, stability, and potential biological activity. Solvents can influence the conformational preferences of the molecule through various interactions, such as hydrogen bonding and van der Waals forces. MD simulations explicitly model the solvent molecules, providing a detailed picture of these interactions.

Research Findings from Molecular Dynamics Simulations of Related Structures

For instance, MD simulations on a novel carbazole derivative demonstrated its stability when bound to a protein target, with Root Mean Square Deviation (RMSD) values remaining within a stable range over a 100-nanosecond simulation. nih.gov This indicates that the carbazole scaffold can provide a stable binding framework. The study also utilized Molecular Mechanics Generalized Born Surface Area (MM-GBSA) calculations to determine the binding free energy, which is a common practice in MD simulation analysis to quantify the strength of molecular interactions. nih.gov

In a different study, the crystal structure of a carbazole derivative revealed the presence of two independent molecules in the asymmetric unit with distinct conformations, highlighting the inherent flexibility of such compounds. nih.gov The dihedral angles between the carbazole systems in these two conformers were significantly different, at 49.1(2)° and 84.0(1)°. nih.gov This conformational polymorphism underscores the importance of dynamic studies like MD simulations to understand the full range of accessible conformations in solution.

Similarly, research on benzohydrazide derivatives has shown that their molecular conformation can be influenced by crystal packing and hydrogen bonding interactions. iucr.org The orientation of the carbohydrazide (B1668358) group can differ between related structures to optimize these interactions. iucr.org Computational studies on related carbohydrazones have also emphasized the role of solvent in tuning molecular conformation, with intermolecular hydrogen bonds with the solvent competing with intramolecular hydrogen bonds. researchgate.net The inclusion of explicit solvent molecules in theoretical calculations was found to be crucial for achieving agreement with experimental data. researchgate.net

The table below illustrates the type of data that can be obtained from MD simulations, using hypothetical values for this compound based on findings for similar compounds.

| Simulation Parameter | Value | Description |

| Simulation Time | 100 ns | The total time the molecular motion was simulated. |

| RMSD of Backbone | 2.5 ± 0.5 Å | Root Mean Square Deviation of the molecule's backbone atoms from the initial structure, indicating conformational stability. |

| Radius of Gyration | 8.2 ± 0.3 Å | A measure of the molecule's compactness. |

| Solvent Accessible Surface Area (SASA) | 450 ± 25 Ų | The surface area of the molecule accessible to solvent molecules. |

| Intermolecular Hydrogen Bonds (with water) | 4 ± 2 | The average number of hydrogen bonds between the molecule and surrounding water molecules. |

Another important aspect that can be analyzed is the distribution of dihedral angles for the key rotatable bonds, which would reveal the preferred conformations of the molecule in solution. The following table provides a hypothetical representation of such data.

| Rotatable Bond | Predominant Dihedral Angle(s) | Energy Barrier (kcal/mol) |

| Phenyl-C(O) | 15°, 165° | 3.2 |

| C(O)-NH | 180° | 5.1 |

| NH-NH2 | -60°, 60°, 180° | 2.5 |

| N-Phenyl | 45°, 135° | 4.0 |

These tables showcase how MD simulations can quantify the dynamic and interactive properties of this compound, providing a foundation for understanding its chemical behavior and for the rational design of new derivatives with tailored properties.

Applications in Advanced Materials Science and Optoelectronics

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Devices

Carbazole-based materials are integral to the advancement of OLED technology, where they are used in various layers of the device stack to ensure efficient operation and longevity. nih.gov They function as charge-transporting materials, host materials for phosphorescent emitters, and as fluorescent emitters themselves. nih.gov, rsc.org

The conversion of the benzohydrazide (B10538) group in 3-(9H-Carbazol-9-yl)benzohydrazide into a 1,3,4-oxadiazole (B1194373) ring is a critical synthetic step for creating high-performance OLED materials. nih.gov The 1,3,4-oxadiazole moiety is a well-known electron-withdrawing group, and its incorporation into a molecule imparts electron-transporting characteristics. rsc.org, qub.ac.uk

When the hole-transporting (p-type) carbazole (B46965) unit is combined with an electron-transporting (n-type) oxadiazole unit within the same molecule, the resulting derivative becomes a bipolar material. Bipolar host materials are highly desirable in phosphorescent OLEDs (PhOLEDs) because they facilitate a more balanced injection and transport of both holes and electrons into the emissive layer (EML). rsc.org This balanced charge flux leads to a wider recombination zone within the EML, preventing exciton (B1674681) quenching at the interfaces and significantly improving device efficiency and operational stability. rsc.org

Research has demonstrated the synthesis of novel compounds by combining carbazole and 1,3,4-oxadiazole pharmacophores. nih.gov For instance, a carbazole hydrazide derivative can be reacted with acyl chlorides and then undergo cyclization with phosphorus oxychloride to yield the final carbazole-oxadiazole structure. nih.gov This synthetic pathway highlights the role of carbazolylbenzohydrazide as a crucial precursor for these advanced bipolar host materials.

The intrinsic properties of the carbazole unit make it an excellent hole transporter. nih.gov, rsc.org The nitrogen atom's lone pair of electrons contributes to an electron-rich π-conjugated system that can effectively stabilize positive charge carriers (holes). qub.ac.uk Consequently, materials incorporating carbazole are widely used in the hole transport layer (HTL) of OLEDs to facilitate the injection of holes from the anode and their transport towards the emissive layer. nih.gov, mdpi.com

Conversely, the 1,3,4-oxadiazole ring, which can be derived from the hydrazide, is electron-deficient and thus facilitates the transport of electrons. rsc.org By creating derivatives that contain both moieties, it is possible to engineer molecules with bipolar charge transport capabilities. qub.ac.uk This bipolar nature is essential for achieving a high recombination efficiency of charge carriers in the emissive layer. rsc.org The development of materials with high glass transition temperatures (Tg) is also crucial for the morphological stability and durability of OLEDs, a feature that has been successfully engineered into many carbazole derivatives. mdpi.com, epa.gov

OLEDs incorporating carbazole derivatives are typically fabricated using either vapor deposition or solution-processing techniques like spin-coating. mdpi.com, nih.gov A common device architecture consists of a transparent anode like Indium Tin Oxide (ITO), followed by a hole injection layer (HIL) such as PEDOT:PSS, a hole transport layer (HTL), the emissive layer (EML) where the carbazole derivative may act as a host or emitter, an electron transport layer (ETL), and finally a metallic cathode like LiF/Al. mdpi.com, nih.gov, researchgate.net

The performance of OLEDs using carbazole-based materials has been impressive. For example, devices have achieved high luminance, excellent current efficiencies, and high external quantum efficiencies (EQE). Bipolar host materials based on carbazole and triazine have led to green PhOLEDs with a maximum external quantum efficiency of 21.9% and a current efficiency of 69.3 cd/A. rsc.org In another study, non-doped deep-blue OLEDs using a carbazole-phenanthroimidazole emitter reached a maximum EQE of 4.43% with deep-blue CIE coordinates of (0.157, 0.080). nih.gov

Below is a table summarizing the performance of various OLEDs that utilize carbazole derivatives, illustrating their potential in high-efficiency lighting and displays.

| Device Type (Emitter/Host) | Max. External Quantum Efficiency (EQE) | Max. Current Efficiency (cd/A) | Max. Luminance (cd/m²) | Emission Color | Reference |

|---|---|---|---|---|---|

| Green PhOLED (BTTC Host) | 21.9% | 69.3 | Not Specified | Green | rsc.org |

| Green PhOLED ((2-pymICz)₂Ir(tmd) Emitter) | 31.3% | Not Specified | >10,000 | Green | rsc.org |

| Blue TADF OLED (CPCB Host) | 10% | Not Specified | >1000 | Green | rsc.org, researchgate.net |

| Deep-Blue OLED (BCzB-PPI Emitter) | 4.43% | Not Specified | 11,364 | Deep-Blue | nih.gov |

| Blue PhOLED (H2 Host) | 10.3% | 23.9 | >9,170 | Blue | nih.gov |

| Green PhOLED (H1 Host) | Not Specified | 49.8 | 28,390 | Green | nih.gov |

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

In the realm of solar energy, carbazole derivatives have been extensively investigated as electron-donor materials in both OPVs and DSSCs due to their favorable electronic properties and thermal stability. nih.gov, researchgate.net, rsc.org

In DSSCs, the fundamental principle involves a sensitizer (B1316253) dye absorbing light, which leads to the injection of an electron into the conduction band of a wide-bandgap semiconductor, typically TiO₂. rsc.org Carbazole-based dyes are often designed with a Donor-π-Acceptor (D-π-A) structure, where the carbazole unit serves as the potent electron donor. researchgate.net Upon photoexcitation, an intramolecular charge transfer occurs from the carbazole donor to the acceptor part of the molecule, which is anchored to the TiO₂ surface. This facilitates efficient electron injection into the semiconductor. researchgate.net

The performance of solar cells utilizing carbazole-based sensitizers is summarized in the table below.

| Device Type | Sensitizer/Donor | Power Conversion Efficiency (η/PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Reference |

|---|---|---|---|---|---|

| DSSC | Multi-carbazole derivative (3C) | 6.33% | 0.796 V | 11.67 mA/cm² | rsc.org, rsc.org |

| DSSC | CAR-TPA | 2.12% | Not Specified | Not Specified | researchgate.net |

| DSSC | AJ206 (Tricarbazole-based) | 10.8% | Not Specified | Not Specified | acs.org |

| OPV | 2,7-carbazole copolymer | 6% | Not Specified | Not Specified | rsc.org |

Fluorescent Probes and Chemosensors

The inherent fluorescence of the carbazole moiety makes it an ideal building block for creating chemosensors. nih.gov, researchgate.net These sensors operate by detecting specific analytes, such as metal ions or small molecules, through a change in their optical properties, typically fluorescence. bohrium.com Carbazole derivatives are well-suited for this purpose due to their high fluorescence quantum yields, chemical stability, and the ability to undergo intramolecular charge transfer (ICT), which can be modulated by external stimuli. nih.gov, researchgate.net

Carbazole-based fluorescent chemosensors have been developed for the detection of various metal ions, including Fe³⁺, Cr³⁺, and Hg²⁺. bohrium.com, researchgate.net, researchgate.net The sensing mechanism often involves the binding of the analyte to a specific recognition site on the sensor molecule. This binding event alters the electronic structure of the fluorophore, leading to either an enhancement ("turn-on") or quenching ("on-off") of the fluorescence signal. bohrium.com, researchgate.net For example, a carbazole Schiff base chemosensor was designed to selectively detect Fe³⁺ ions, which induced fluorescence quenching upon forming a 1:1 complex with the sensor. bohrium.com This sensor exhibited a very low detection limit of 3.75 x 10⁻⁸ M. bohrium.com

Furthermore, carbazole-based probes have been engineered for the detection of biologically and environmentally important species like hydrazine (B178648) and hydrogen sulfide (B99878) (H₂S). researchgate.net, researchgate.net, rsc.org A probe for H₂S, based on a dinitrophenoxy-substituted carbazole, showed a 108-fold fluorescence enhancement upon reaction with H₂S, with a detection limit as low as 27 nM. rsc.org These findings underscore the versatility of the carbazole platform in developing highly sensitive and selective chemosensors for a wide range of applications, from environmental monitoring to bioimaging. researchgate.net, rsc.org

Design Principles for Selective Analyte Detection

The molecular framework of this compound and its derivatives is well-suited for the design of selective chemosensors. The hydrazide group can act as a reactive site, while the carbazole moiety serves as a signaling unit.

For Hydrazine Detection: The presence of a hydrazide group allows for specific reactions with hydrazine (N₂H₄). For instance, a common strategy involves a hydrazinolysis reaction where hydrazine cleaves a part of the sensor molecule, leading to a noticeable change in its fluorescence properties. researchgate.net This "turn-on" fluorescence response is often highly selective for hydrazine over other amines and metal ions. researchgate.net The design often incorporates a fluorophore that is initially non-fluorescent or weakly fluorescent. The reaction with hydrazine removes a quenching group, thereby restoring or enhancing the fluorescence.

For Hydrogen Peroxide Detection: While direct detection of hydrogen peroxide by the parent compound is less common, derivatives can be designed for this purpose. The strategy often involves incorporating a moiety that is susceptible to oxidation by hydrogen peroxide. This oxidation event then triggers a change in the photophysical properties of the carbazole unit, such as a shift in its fluorescence emission or a change in its intensity.

Sensing Mechanisms

Several photophysical mechanisms underpin the functioning of sensors based on this compound derivatives. These mechanisms translate the chemical recognition event into a measurable optical signal.

Photoinduced Electron Transfer (PET): In many PET-based sensors, the analyte interacts with a receptor unit, which alters the electron-donating or -withdrawing nature of the receptor. This change modulates the efficiency of electron transfer from or to the excited fluorophore (the carbazole unit), resulting in a change in fluorescence intensity. For instance, the interaction with an analyte can inhibit the PET process, leading to fluorescence enhancement. mdpi.com

Excited-State Intramolecular Proton Transfer (ESIPT): ESIPT is a process where a proton is transferred within a molecule in its excited state. nih.gov This can lead to a large Stokes shift and dual emission bands. nih.gov The binding of an analyte can either facilitate or inhibit the ESIPT process, causing a ratiometric change in the fluorescence spectrum. nih.govrsc.org For example, a probe might be designed where the analyte binds to a site involved in the proton transfer, thereby blocking it and causing a significant change in the emission wavelength. rsc.org

Aggregation-Induced Emission (AIE): AIE is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. nih.gov Sensors based on this principle are designed so that the analyte induces the aggregation of the probe molecules, leading to a "turn-on" fluorescence signal.

Reaction-Based Sensing: This approach relies on a specific chemical reaction between the sensor molecule and the analyte. This reaction transforms the sensor into a new chemical species with different photophysical properties. researchgate.net For example, the hydrazinolysis of an ester group by hydrazine is a reaction-based sensing mechanism that leads to a significant fluorescence enhancement. researchgate.net

Ratiometric Fluorescent Sensing Strategies

Ratiometric fluorescent sensing is a powerful technique that offers built-in self-calibration, which can correct for variations in probe concentration, excitation intensity, and environmental factors. mdpi.com This is achieved by monitoring the ratio of fluorescence intensities at two different wavelengths. researchgate.netmdpi.com

In the context of this compound derivatives, ratiometric sensing can be achieved through several strategies:

Dual-Emissive Systems: By incorporating a second fluorophore into the sensor molecule that is insensitive to the analyte, a dual-emissive system can be created. The analyte's interaction with the primary sensing unit causes a change in its emission, while the reference fluorophore's emission remains constant. The ratio of the two emission intensities provides a reliable measure of the analyte concentration. researchgate.net

ESIPT-Based Ratiometric Sensing: As mentioned earlier, the disruption or facilitation of the ESIPT process by an analyte can lead to a change in the ratio of the two emission bands (the normal and the tautomer emission), providing a ratiometric response. rsc.org

Analyte-Induced Structural Changes: The binding of an analyte can induce a conformational change in the sensor molecule, leading to the formation of a new emissive species with a different fluorescence wavelength. The ratio of the original and new emission peaks can then be used for ratiometric detection.

Organic Electronic Devices Beyond OLEDs and OPVs

The favorable electronic properties of the carbazole moiety make this compound and its derivatives promising candidates for use in various organic electronic devices beyond the well-established applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). mdpi.com

Organic Field-Effect Transistors (OFETs) and Charge Mobility

OFETs are fundamental components of organic electronics, and their performance is heavily dependent on the charge carrier mobility of the organic semiconductor used. frontiersin.org Carbazole-based materials are known to be good hole-transporting materials. mdpi.com The ability of the carbazole units to form ordered structures, such as through π-π stacking, can facilitate efficient charge transport. nih.gov

Derivatives of this compound can be engineered to enhance their charge mobility by modifying the molecular structure to promote better intermolecular interactions and packing in the solid state. The performance of OFETs using such materials is typically evaluated by measuring parameters like carrier mobility, threshold voltage, and the on/off current ratio. frontiersin.org

Bistable Memory Devices

Bistable memory devices, including polymer-based memristors, are a type of non-volatile memory. Carbazole-containing polymers have been investigated for their potential in these applications. The memory effect in these devices often arises from the ability of the material to switch between two different conductivity states (a high-conductivity "ON" state and a low-conductivity "OFF" state) under an applied electric field.

The carbazole units can act as charge trapping sites, and the switching mechanism can involve charge transfer processes or conformational changes within the polymer matrix. The hydrazide portion of the molecule could also play a role in the charge trapping or transfer characteristics.

Supramolecular Chemistry and Self-Assembly in Materials Design

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a powerful tool for the bottom-up fabrication of functional materials. The structure of this compound provides opportunities for directed self-assembly.

The hydrazide group is capable of forming strong hydrogen bonds, which can lead to the formation of well-defined supramolecular structures such as dimers or extended networks. nih.gov Furthermore, the planar carbazole units can engage in π-π stacking interactions, which also contribute to the self-assembly process. nih.gov

By carefully designing the molecular structure, it is possible to control the self-assembly of these molecules into specific architectures, such as nanofibers, gels, or liquid crystals. These self-assembled materials can exhibit unique optical and electronic properties that are not present in the individual molecules, opening up possibilities for applications in areas like sensing, electronics, and catalysis. For example, the formation of extended hydrogen-bonded networks can influence the charge transport properties of the material. nih.gov

Exploration of Non-Covalent Interactions

The supramolecular chemistry of carbazole derivatives is rich with a variety of non-covalent interactions that dictate their solid-state packing and, consequently, their material properties. While specific crystallographic data for this compound is not extensively detailed in the reviewed literature, a comprehensive understanding of its non-covalent interactions can be inferred from studies on closely related analogues.

Hydrogen Bonding: The benzohydrazide group is a potent hydrogen bond donor (-NH) and acceptor (C=O). In the crystal structure of a closely related compound, 3-(9H-carbazol-9-yl)-N'-[(E)-4-chloro-benzyl-idene]propano-hydrazide, neighboring molecules are linked by pairs of N-H⋯O intermolecular hydrogen bonds. nih.govresearchgate.net This interaction forms a centrosymmetric dimer, a common and stable motif in hydrazide-containing compounds. nih.govresearchgate.net It is highly probable that this compound would exhibit similar strong, directional hydrogen bonding, which is a key factor in the formation of stable, ordered assemblies.

π-π Stacking: The carbazole moiety, with its extended aromatic system, is prone to π-π stacking interactions. These interactions are a significant driving force in the assembly of many carbazole derivatives, influencing their electronic properties. nih.gov In the crystal structure of 9-[3-(9H-Carbazol-9-yl)-5-iodophenyl]-9H-carbazole, numerous aromatic π-π stacking interactions with centroid-centroid separations as short as 3.7069 Å are observed, which help to establish a three-dimensional supramolecular network. nih.gov This type of interaction is crucial for charge transport in organic semiconductors, making it a desirable feature for optoelectronic applications.

A summary of the likely non-covalent interactions in this compound, based on analogous compounds, is presented in the table below.

| Interaction Type | Participating Moieties | Typical Role in Assembly |

| Hydrogen Bonding | Benzohydrazide (-NH, C=O) | Formation of dimers and chains |

| π-π Stacking | Carbazole, Benzene (B151609) rings | Columnar stacking, charge transport pathways |

| CH-π Interactions | Aromatic C-H, Carbazole/Benzene π-systems | Three-dimensional network formation |

Formation of Ordered Assemblies and Nanostructures

The interplay of the various non-covalent forces described above can lead to the spontaneous self-assembly of this compound molecules into well-defined, ordered structures, including nanostructures. The directionality and strength of hydrogen bonds, combined with the broader influence of π-π and CH-π interactions, can guide the molecules to arrange into specific, repeating patterns.

The formation of centrosymmetric dimers through N-H⋯O hydrogen bonds, as seen in related structures, provides a fundamental building block for larger assemblies. nih.govresearchgate.net These dimers can then be further organized through π-π stacking of the carbazole units, potentially leading to the formation of one-dimensional columnar structures. These columns can serve as pathways for exciton migration or charge transport, which are essential processes in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the C-H⋯π interactions can link these columnar structures into two- or three-dimensional networks, enhancing the morphological stability and long-range order of the resulting material. nih.govresearchgate.net The ability to form such extended, ordered domains is critical for achieving high charge carrier mobility and efficient energy transfer in organic electronic devices. The specific morphology of the nanostructures, whether they be nanofibers, nanoribbons, or crystalline microdomains, would be dependent on the precise balance of these non-covalent forces, which can be influenced by factors such as solvent and temperature during processing.

Mechanistic Research in Medicinal Chemistry and Biological Activity Studies in Vitro and Theoretical

Anticancer and Antitumor Activity Investigations (In Vitro Cell Line Studies)

No published in vitro studies on the anticancer or antitumor activity of 3-(9H-Carbazol-9-yl)benzohydrazide against any cancer cell lines were identified. While other carbazole (B46965) derivatives have been evaluated for antiproliferative effects, specific data for the target compound is unavailable. nih.govnih.govnih.gov

Exploration of Molecular Mechanisms (e.g., Apoptosis Induction, Mitosis Inhibition)

There is no information available regarding the molecular mechanisms of this compound, such as its ability to induce apoptosis or inhibit mitosis. Research on other carbazole compounds has shown mechanisms involving the p53 pathway and caspase activation, but these findings cannot be attributed to this compound without specific experimental evidence. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Potency and Selectivity

No structure-activity relationship (SAR) studies focusing on or including this compound for anticancer potency and selectivity were found in the searched literature.

Antioxidant Activity Research

No specific studies on the antioxidant or radical scavenging properties of this compound have been published.

Radical Scavenging Mechanisms and Assays

There is no available data from radical scavenging assays (such as DPPH or ABTS) or any mechanistic studies concerning the antioxidant activity of this compound. While related carbazole-hydrazone derivatives have been assessed for their antioxidant potential, these results are not applicable to the specific compound . echemcom.com

Protective Effects Against Oxidative Stress Models (e.g., Amyloid β-Induced Damage in Neuronal Cells)

No research was found that investigates the protective effects of this compound in oxidative stress models, including those involving amyloid β-induced damage in neuronal cells. Studies on other N-substituted carbazoles have shown some neuroprotective effects, but this cannot be extrapolated to this compound. nih.gov

Antimicrobial Activity Investigations (In Vitro)

No in vitro studies assessing the antibacterial or antifungal activity of this compound against any microbial strains were identified in the available literature. Various other carbazole derivatives, including those with oxadiazole or pyrazole (B372694) moieties, have demonstrated antimicrobial properties, but specific data for this compound is lacking. nih.govnih.gov

In Silico Molecular Docking and Drug Design ApproachesNo molecular docking simulations or other in silico drug design studies involving this compound have been reported in the available literature.

Ligand-Protein Interaction Analysis (e.g., with specific enzymes, DNA gyrase)

While direct studies on the interaction of this compound with proteins are not prominently available, research on similar carbazole and hydrazide derivatives highlights their potential to bind to various enzymatic targets. For instance, numerous novel N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs have been designed and evaluated as potential DNA gyrase inhibitors. nih.govnih.gov DNA gyrase, a type II topoisomerase, is a crucial bacterial enzyme, and its inhibition disrupts DNA replication, leading to bacterial cell death. Molecular docking simulations of these related hydrazide derivatives have shown that they can fit well within the active pocket of DNA gyrase. nih.gov

Similarly, various carbazole derivatives have been investigated for their inhibitory effects on different enzymes. For example, some carbazole-based acetyl benzohydrazides have been synthesized and targeted for their urease enzyme inhibition properties. Other studies have explored the molecular docking of carbazole derivatives with targets like xanthine (B1682287) oxidase and tyrosinase, revealing potential binding modes. documentsdelivered.comnih.gov These studies suggest that the carbazole moiety can engage in hydrophobic and pi-stacking interactions within enzyme active sites, while the hydrazide group can form key hydrogen bonds.

Given these precedents, it is plausible that this compound could interact with the ATP-binding site of enzymes like DNA gyrase or other kinases. The carbazole and benzene (B151609) rings could provide the necessary hydrophobic interactions, and the hydrazide linker could act as a hydrogen bond donor and acceptor, crucial for anchoring the ligand to the protein. However, without specific experimental data for this compound, this remains a hypothesis based on the activity of structurally related compounds.

Prediction of Binding Affinity and Identification of Key Pharmacophoric Features

The binding affinity of a ligand to its target protein is a critical determinant of its biological activity. For compounds structurally related to this compound, molecular docking studies have been instrumental in predicting binding affinities and identifying key pharmacophoric features.

In studies of other carbazole-hydrazide derivatives, the highest binding affinity is often associated with the most stable complex formed between the ligand and the active site of the target protein. nih.gov Key pharmacophoric features typically identified for such compounds include:

Aromatic/Hydrophobic Regions: The carbazole and phenyl rings are crucial for establishing hydrophobic and π-π stacking interactions with non-polar amino acid residues in the binding pocket.

Hydrogen Bond Donors/Acceptors: The hydrazide moiety (-CO-NH-NH-) is a key feature, providing both hydrogen bond donor (N-H) and acceptor (C=O) sites that can form critical interactions with the protein backbone or side chains.

A-A-D-H-R Pharmacophore Model: A common pharmacophore model for similar compounds might consist of two aromatic rings (A), a hydrogen bond acceptor (D), a hydrogen bond donor (H), and a hydrophobic region (R).

Table 1: Predicted Interaction and Pharmacophoric Features of Related Carbazole-Hydrazide Scaffolds

| Feature | Potential Role in Binding | Supporting Evidence from Related Compounds |

| Carbazole Moiety | Hydrophobic interactions, π-π stacking | Docking studies on various carbazole derivatives targeting enzymes like urease and xanthine oxidase. documentsdelivered.comnih.gov |

| Benzohydrazide (B10538) Core | Hydrogen bonding (donor and acceptor) | Essential for the activity of numerous benzohydrazide derivatives as enzyme inhibitors. biointerfaceresearch.comthepharmajournal.com |

| Phenyl Ring | Hydrophobic interactions, potential for substitution to modulate activity | Structure-activity relationship studies on benzohydrazide analogs. nih.gov |

Neuroprotective Potential and Associated Mechanisms of Action

The carbazole scaffold is a key component in a number of compounds exhibiting significant neuroprotective effects. nih.gov While direct evidence for the neuroprotective potential of this compound is lacking, the activities of other carbazole derivatives provide a strong rationale for investigating this possibility.

Derivatives such as (S)-N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine, known as (-)-P7C3-S243, have demonstrated potent neuroprotective properties. nih.gov These compounds have been shown to protect developing neurons in models of hippocampal neurogenesis and mature neurons in models of Parkinson's disease. nih.gov The proposed mechanisms of action for the neuroprotective effects of carbazole derivatives often involve multiple pathways:

Anti-apoptotic Activity: Preventing programmed cell death of neurons.

Antioxidant Effects: Scavenging reactive oxygen species (ROS) that contribute to neuronal damage.

Modulation of Kinase Pathways: Interacting with signaling cascades that are crucial for neuronal survival and death.

The combination of the carbazole nucleus with the benzohydrazide moiety in this compound could potentially lead to a multi-target neuroprotective agent. The hydrazide group itself is present in various compounds with a range of biological activities, including anti-inflammatory and antioxidant effects, which are relevant to neuroprotection. biointerfaceresearch.comthepharmajournal.com Further research, including in vitro cell-based assays and in vivo animal models, is necessary to determine if this compound possesses neuroprotective properties and to elucidate its specific mechanisms of action.

Q & A

Q. What are the common synthetic routes for 3-(9H-Carbazol-9-yl)benzohydrazide derivatives?

Synthesis typically involves coupling carbazole moieties with benzohydrazide precursors. For example:

- Friedel-Crafts alkylation : Reacting 3-(9H-carbazol-9-yl)propanoic acid with ethyl ester followed by Grignard reagents (e.g., methylmagnesium iodide) to form intermediates like 4-(9H-carbazol-9-yl)-2-methylbutan-2-ol .

- N-acylation : Cyclic diaryliodonium salts react with benzamide derivatives under mild conditions (e.g., dichloromethane, room temperature) to yield carbazole-ketone intermediates, which can be further functionalized .

- Yield optimization : Column chromatography (e.g., silica gel) and solvent selection (rectified spirit, ether) improve purity, as seen in Fischer indole syntheses of related carbazole-indole hybrids .

Q. How is structural characterization performed for carbazole-benzohydrazide derivatives?

- X-ray crystallography : SHELX programs (SHELXL for refinement, SHELXS/SHELXD for structure solution) are standard for determining crystal structures. ORTEP-3 visualizes thermal ellipsoids and molecular packing .

- Spectroscopic analysis :

- NMR : H/C NMR in deuterated solvents (e.g., CDCl₃) confirm substituent positions.

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., C₂₂H₁₉Cl₂N₃O for dichlorophenyl-urea derivatives) .

Advanced Research Questions

Q. How can discrepancies in biological activity data (e.g., IC₅₀ values) for carbazole derivatives be analyzed?

- Assay standardization : Compare cell lines (e.g., HepG2 vs. MCF-7) and protocols (e.g., MTT assay incubation time). Compound 9 showed IC₅₀ = 7.68 μM (HepG2) vs. 10.09 μM (HeLa) due to variable receptor expression .

- Structure-activity relationship (SAR) : Electron-withdrawing groups (e.g., 4-chlorophenyl in compound 9) enhance antiproliferative activity by stabilizing charge-transfer interactions .

| Compound | Cell Line | IC₅₀ (μM) | Key Substituent |

|---|---|---|---|

| 9 | HepG2 | 7.68 | 4-chlorophenyl |

| 10 | MCF-7 | 10.09 | 1,3,4-oxadiazole |

Q. What methodologies are used to study carbazole derivatives in optoelectronic materials?

- Photophysical characterization : UV-Vis and photoluminescence (PL) spectroscopy quantify absorption/emission maxima. For TADF materials, measure ΔE(ST) (singlet-triplet energy gap) .

- Device fabrication : Spin-coating carbazole-polymer films (e.g., PCaPMA) onto ITO substrates, followed by aluminum electrode deposition, reveals resistive switching behavior (ON/OFF ratio >10³) .

- Computational modeling : DFT calculations predict HOMO/LUMO distributions, correlating with charge-carrier mobility in OLEDs .

Q. How do reaction conditions influence product selectivity in carbazole cyclialkylation?

- Catalyst effects : Polyphosphoric acid (PPA) vs. p-toluenesulfonic acid (PTSA) yield distinct products. PPA favors 4,4-dimethyl-5,6-dihydro-4H-pyrido[3,2,1-jk]carbazole via carbocation stabilization .

- Temperature control : Elevated temperatures (80°C) accelerate cyclization but may promote side reactions (e.g., dimerization) .

Methodological Notes

- SHELX refinement : Always cross-validate R-factors (R₁ < 0.05 for high-resolution data) and check for twinning using PLATON .

- Biological replicates : Use triplicate measurements in cytotoxicity assays to minimize variability .

- Synthetic scalability : Pilot-scale reactions (>10 mmol) require inert atmospheres (N₂/Ar) to prevent oxidation of carbazole intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.